molecular formula C19H16FNO B12902930 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 96757-79-8

1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12902930
CAS No.: 96757-79-8
M. Wt: 293.3 g/mol
InChI Key: SREOCDVTCJCSFZ-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles It is characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroacetophenone with an appropriate pyrrole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanone: A simpler analog with similar functional groups.

    1-(4-Fluorophenyl)-2-phenyl-ethanone: Another related compound with a different substitution pattern.

    2-(4-Fluorophenyl)ethan-1-amine: A structurally similar compound with an amine group instead of a ketone.

Uniqueness

1-(1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

96757-79-8

Molecular Formula

C19H16FNO

Molecular Weight

293.3 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]ethanone

InChI

InChI=1S/C19H16FNO/c1-13-18(14(2)22)12-19(15-6-4-3-5-7-15)21(13)17-10-8-16(20)9-11-17/h3-12H,1-2H3

InChI Key

SREOCDVTCJCSFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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